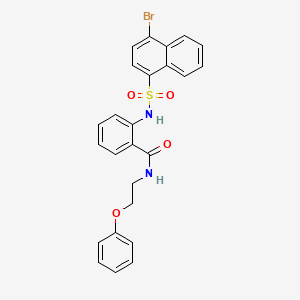![molecular formula C27H32N2O2 B4310043 4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4310043.png)
4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
概要
説明
4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound that features an adamantyl group, a phenylethyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylacetyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core allows for nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzamide core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE: shares similarities with other adamantyl-containing compounds such as amantadine and rimantadine, which are known for their antiviral properties.
N-(2-phenylethyl)benzamide: derivatives, which are studied for their potential pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of both adamantyl and phenylethyl groups enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
4-[[2-(1-adamantyl)acetyl]amino]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c30-25(18-27-15-20-12-21(16-27)14-22(13-20)17-27)29-24-8-6-23(7-9-24)26(31)28-11-10-19-4-2-1-3-5-19/h1-9,20-22H,10-18H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWJWCHAZLPCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4309985.png)
![N-(ADAMANTAN-1-YL)-2-[2-(2-PHENYLETHYL)BENZAMIDO]BENZAMIDE](/img/structure/B4309989.png)
![N-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]-N'-PHENYLUREA](/img/structure/B4309996.png)


![2-[2-(ADAMANTAN-1-YL)ACETAMIDO]-N-(2-METHOXYPHENYL)BENZAMIDE](/img/structure/B4310014.png)
![N-{3,5-bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4310027.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4310030.png)
![2-bromo-3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B4310054.png)
![1-naphthalen-1-yl-3-[2-(pentafluorophenoxy)ethyl]urea](/img/structure/B4310057.png)
![N-(4-methoxybenzyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4310058.png)
![2-(3-chloro-4-methylphenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4310066.png)
![ETHYL 4-(4-METHOXYPHENYL)-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4310070.png)
![4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B4310072.png)
